

A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol

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Compound of Interest

Compound Name: 6-methoxy-2-methylquinoline-4-thiol

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This technical guide provides an in-depth overview of **6-methoxy-2-methylquinoline-4-thiol**, a quinoline derivative with significant potential in various biological applications. This document covers its chemical identity, synthesis, and known biological activities, with a focus on its anticancer properties through the inhibition of P-glycoprotein and matrix metalloproteinases.

Chemical Identity and Properties

6-methoxy-2-methylquinoline-4-thiol is a heterocyclic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position. The presence of the thiol group allows the compound to exist in tautomeric forms, with the thione form, 6-methoxy-2-methyl-4(1H)-quinolinethione, being a significant contributor.

Table 1: Chemical Identifiers and Properties

Property	Value
IUPAC Name	6-methoxy-2-methylquinoline-4-thiol
Synonyms	2-Methyl-4-mercapto-6-methoxyquinoline, 6-Methoxy-2-methyl-4(1H)-quinolinethione[1]
Molecular Formula	C ₁₁ H ₁₁ NOS[1]
Molecular Weight	205.28 g/mol [1]
CAS Number	Not available
Physical State	Not reported
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported

Note: Quantitative physical properties for **6-methoxy-2-methylquinoline-4-thiol** are not readily available in the cited literature. Data for the analogous compound, 6-methoxy-4-methylquinolin-2-ol, includes a melting point of 270 °C.[2]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **6-methoxy-2-methylquinoline-4-thiol** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from established methods for quinoline synthesis, such as the Conrad-Limpach reaction, followed by thionation. The synthesis of the precursor, 6-methoxy-2-methylquinolin-4-ol, is well-documented.[3]

Protocol 2.1: Synthesis of 6-methoxy-2-methylquinolin-4-ol (Precursor)

This protocol is based on the Conrad-Limpach-Knorr reaction.[3]

- **Condensation:** To a solution of p-anisidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 2-4 hours to form

the intermediate β -anilincrotonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Cyclization:** The solvent is removed under reduced pressure. The resulting crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce thermal cyclization.
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methoxy-2-methylquinolin-4-ol.

Protocol 2.2: Thionation of 6-methoxy-2-methylquinolin-4-ol

This is a representative protocol for converting the 4-ol to the 4-thiol derivative.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in a dry, inert solvent such as pyridine or toluene.
- **Thionation:** Add a thionating agent, such as Lawesson's reagent (0.5-1.0 eq) or phosphorus pentasulfide (P_4S_{10}) (0.25-0.5 eq), to the suspension.
- **Heating:** The reaction mixture is heated to reflux (typically 80-110°C) for several hours (2-24 h), with the reaction progress monitored by TLC.
- **Quenching and Extraction:** Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **6-methoxy-2-methylquinoline-4-thiol**.

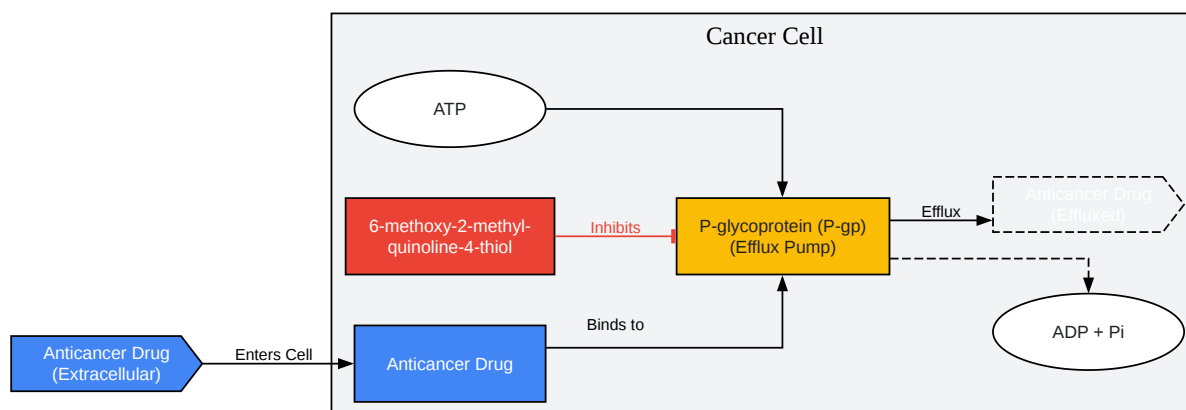
Biological Activity and Mechanism of Action

6-methoxy-2-methylquinoline-4-thiol has demonstrated a range of biological activities, making it a compound of interest for drug development. The thiol group is believed to be crucial for its activity, potentially forming covalent bonds with protein and enzyme targets, leading to the disruption of cellular processes.[1]

Table 2: Summary of Biological Activities

Activity	Description
Anticancer	Exhibits inhibitory effects against cancer cell lines, including multidrug-resistant gastric carcinoma cells.[1] This is potentially through the inhibition of P-glycoprotein (P-gp). It has also been investigated for its ability to suppress ovarian carcinoma progression by inhibiting matrix metalloproteinases (MMPs).[1]
Antimicrobial	Shows activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.[1]
Antiviral	Derivatives of this compound have suggested antiviral properties and may interfere with viral replication.[1]

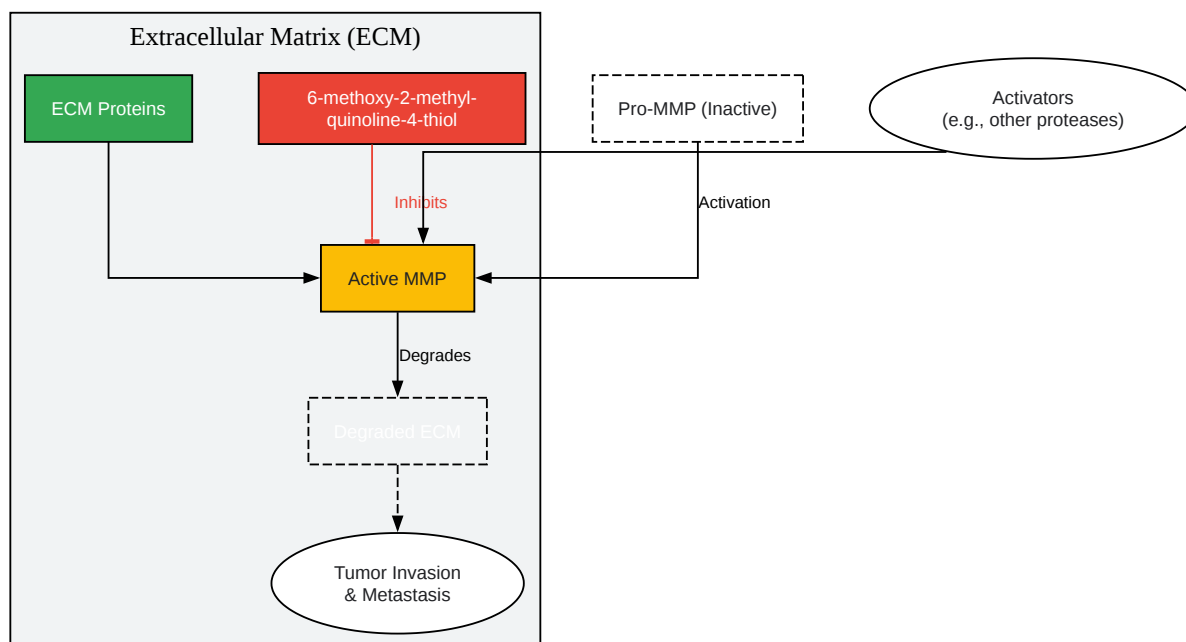
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[1] Inhibition of P-gp can restore the efficacy of anticancer drugs.



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Caption: P-glycoprotein Inhibition Pathway.

MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), playing a role in cancer cell invasion and metastasis.[4][5] Their inhibition is a key strategy in cancer therapy.



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Caption: Matrix Metalloproteinase (MMP) Inhibition.

Conclusion

6-methoxy-2-methylquinoline-4-thiol is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Its multifaceted biological activity, including the inhibition of key proteins involved in drug resistance and cancer progression, warrants further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its synthesis, and conducting comprehensive preclinical studies to evaluate its therapeutic potential. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers in this endeavor.

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